What is the chemical structure of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-
What is the chemical structure of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this paper will construct a robust profile by examining the well-established chemistry of the pyrrole scaffold and its functionalized analogues. We will delve into its chemical structure, propose a logical synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications based on the bioactivity of related compounds.
Molecular Structure and Physicochemical Properties
1H-Pyrrole-2-carboxylic acid, 3-methoxy- possesses a five-membered aromatic pyrrole ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 3-position. The presence of both an electron-withdrawing carboxylic acid group and an electron-donating methoxy group on the electron-rich pyrrole ring suggests a unique electronic and reactivity profile.
dot graph "1H_Pyrrole_2_carboxylic_acid_3_methoxy_" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Chemical structure of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Source Analogy |
| Molecular Formula | C₆H₇NO₃ | Based on chemical structure |
| Molecular Weight | 141.12 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Inferred from similar pyrrole carboxylic acids[1] |
| Melting Point | >200 °C (with decomposition) | The parent pyrrole-2-carboxylic acid has a melting point of 204-208 °C with decomposition.[2] The substituents may alter this, but high melting points are common for such compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | Carboxylic acids and methoxy groups enhance polarity. |
| pKa | ~4-5 (for the carboxylic acid) | The pKa of pyrrole-2-carboxylic acid is in this range. The methoxy group is unlikely to significantly alter this value. |
Proposed Synthesis Pathway
dot graph "Proposed_Synthesis_of_1H_Pyrrole_2_carboxylic_acid_3_methoxy_" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Proposed synthetic workflow for 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
Step-by-Step Methodology:
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Hantzsch-type Pyrrole Synthesis:
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Reactants: Ethyl 3-amino-4,4-dimethoxybutanoate and ethyl glyoxalate.
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Procedure: The reaction would likely proceed via a condensation reaction between the enamine derived from ethyl 3-amino-4,4-dimethoxybutanoate and ethyl glyoxalate, followed by cyclization to form a dihydropyrrole intermediate. This approach is a variation of the Hantzsch pyrrole synthesis which is a versatile method for preparing substituted pyrroles.
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Causality: This starting material is chosen as it already contains the precursors for the methoxy group at the 3-position and the ester group at the 2-position after cyclization and subsequent transformations.
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Aromatization:
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Reagent: A suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
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Procedure: The dihydropyrrole intermediate from the previous step is oxidized to the corresponding aromatic pyrrole, yielding ethyl 3-methoxy-1H-pyrrole-2-carboxylate.
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Causality: Oxidation is a common and necessary step to form the stable aromatic pyrrole ring from the non-aromatic dihydropyrrole intermediate.
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Saponification:
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Reagents: A base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification.
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Procedure: The ethyl ester of the pyrrole derivative is hydrolyzed to the corresponding carboxylic acid. The reaction mixture is heated to ensure complete conversion, and then acidified to protonate the carboxylate salt and precipitate the final product.
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Causality: Saponification is a standard and reliable method for the conversion of esters to carboxylic acids.
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Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the parent compound, pyrrole-2-carboxylic acid, and the known effects of methoxy substituents on aromatic rings.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale/Analogous Compound Data |
| ¹H NMR | ~11.5 | br s | - | N-H | The N-H proton in pyrroles is typically deshielded and appears as a broad singlet.[3] |
| ~10.5 | br s | - | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad. | |
| ~6.8 | d | ~2-3 | H-5 | The proton at the 5-position is expected to be a doublet due to coupling with H-4. | |
| ~6.1 | d | ~2-3 | H-4 | The proton at the 4-position is expected to be a doublet due to coupling with H-5. | |
| ~3.8 | s | - | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region.[4] | |
| ¹³C NMR | ~165 | - | - | C=O | The carbonyl carbon of the carboxylic acid is expected in this region. |
| ~145 | - | - | C-3 | The carbon bearing the electron-donating methoxy group will be significantly shielded. | |
| ~125 | - | - | C-2 | The carbon attached to the carboxylic acid will be deshielded. | |
| ~115 | - | - | C-5 | ||
| ~105 | - | - | C-4 | ||
| ~58 | - | - | -OCH₃ | The methoxy carbon is typically found in this region.[4] |
Infrared (IR) Spectroscopy:
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~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the pyrrole.
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~2950 cm⁻¹: C-H stretch of the methoxy group.
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~1680 cm⁻¹: C=O stretch of the carboxylic acid.
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~1550 and ~1470 cm⁻¹: C=C stretching of the pyrrole ring.
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~1250 cm⁻¹: C-O stretch of the methoxy group.
This predicted IR spectrum is based on the known vibrational frequencies of pyrrole-2-carboxylic acid and the characteristic absorptions of a methoxy group on an aromatic ring.[2][5]
Mass Spectrometry (MS):
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Expected [M]+: m/z = 141.0426 (for C₆H₇NO₃)
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Key Fragmentation Pattern: A significant fragment would be the loss of the carboxylic acid group ( -45 Da) to give a fragment at m/z = 96. This is a common fragmentation pathway for carboxylic acids. Another potential fragmentation would be the loss of the methoxy group (-31 Da).
Potential Applications and Research Directions
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][7] The introduction of a methoxy group can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Potential areas of application for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- and its derivatives include:
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Anticancer Agents: Many substituted pyrroles exhibit potent anticancer activity.[8] The unique substitution pattern of this molecule could lead to novel interactions with biological targets.
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Antimicrobial Agents: Pyrrole-2-carboxylic acid itself has demonstrated broad-spectrum antimicrobial activity.[1] The 3-methoxy derivative could be explored for its potential as an antibacterial or antifungal agent.
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Enzyme Inhibitors: Pyrrole-containing compounds have been investigated as inhibitors for various enzymes. For instance, some pyrrole derivatives have shown inhibitory activity against the main protease of viruses, making them potential antiviral candidates.[9]
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Materials Science: Pyrrole derivatives can be polymerized to form conducting polymers. The functional groups on this molecule could be used to tune the properties of such materials for applications in sensors or electronic devices.[10]
Conclusion
1H-Pyrrole-2-carboxylic acid, 3-methoxy- represents an intriguing yet underexplored molecule with significant potential for further research. This guide has provided a comprehensive theoretical framework for its structure, synthesis, and properties, based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential applications in medicinal chemistry and materials science highlight the importance of further investigation into this and related substituted pyrrole derivatives. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising compound.
References
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Baranska, M., & Proniewicz, L. M. (2002). Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10636-10644. [Link]
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PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PhytoBank. (2015, June 26). Showing pyrrole-2-carboxylic acid ester (PHY0161639). Retrieved from [Link]
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ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
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Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
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PubMed. (2004, March 15). Analytical characterization of poly(pyrrole-3-carboxylic acid) films electrosynthesised on Pt, Ti and Ti/Al/V substrates. Retrieved from [Link]
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MDPI. (2025, October 21). The Role of Pyrrole Derivatives in Modern Drug Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30 and synthetic bacteriochlorins 31. Retrieved from [Link]
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RJPN.org. (2025, August 8). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Retrieved from [Link]
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PubMed. (2025, June 15). Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. Retrieved from [Link]
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